molecular formula C8H8ClNO3 B1605194 2-Chloro-6-ethoxyisonicotinic acid CAS No. 6291-10-7

2-Chloro-6-ethoxyisonicotinic acid

Cat. No.: B1605194
CAS No.: 6291-10-7
M. Wt: 201.61 g/mol
InChI Key: BQYNRDNXUDHSHD-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chlorine atom at the 2-position and an ethoxy group at the 6-position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyisonicotinic acid typically involves the chlorination of 6-ethoxyisonicotinic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxyisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Esterification and Hydrolysis: The ethoxy group can participate in esterification reactions to form esters, or it can be hydrolyzed to yield the corresponding acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-6-ethoxyisonicotinic acid or 2-thio-6-ethoxyisonicotinic acid can be formed.

    Oxidation Products: Oxidized derivatives like this compound oxides.

    Reduction Products: Reduced derivatives like this compound hydrides.

Scientific Research Applications

2-Chloro-6-ethoxyisonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxyisonicotinic acid involves its interaction with specific molecular targets. The chlorine and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

    Isonicotinic Acid: Lacks the chlorine and ethoxy groups, making it less specific in its interactions.

    2-Chloroisonicotinic Acid: Similar in structure but lacks the ethoxy group, which may affect its solubility and reactivity.

    6-Ethoxyisonicotinic Acid: Lacks the chlorine atom, which may influence its biological activity.

Uniqueness: 2-Chloro-6-ethoxyisonicotinic acid is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and specificity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-ethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-4-5(8(11)12)3-6(9)10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYNRDNXUDHSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978699
Record name 2-Chloro-6-ethoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-10-7
Record name NSC4251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-ethoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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